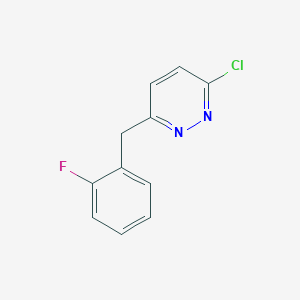

6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Structural Characterization and Synthesis

Synthesis and Characterization : The synthesis and structural characterization of related compounds have provided insights into their chemical properties and potential applications. For example, the study of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles through the Hantzsch reaction has detailed the distinct intermolecular hydrogen bonding patterns and crystal structures, suggesting applications in the development of new materials with specific structural requirements (Böck et al., 2020).

Efficient Synthetic Routes : Research on developing efficient synthetic routes for 6-methylpyrazine-2-yl-amines highlights the relevance of these compounds in various chemical synthesis applications. A two-stage process described for the synthesis from commercially available materials indicates the potential for scalable production of related compounds (Colbon et al., 2008).

Optical and Electronic Properties

- Optical and Electronic Applications : The study of trisheterocyclic systems with electron-donating amino groups has explored the thermal, redox, UV-Vis absorption, and emission properties of compounds with pyrazin-2-yl elements. These findings are critical for the development of materials with specific optical and electronic applications, including sensors and emitters (Palion-Gazda et al., 2019).

Biological Activities

- Antimicrobial and Antifungal Properties : The synthesis and characterization of pyrazole derivatives, including 6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine, have been linked to identifying pharmacophore sites with antitumor, antifungal, and antibacterial activities. Such research is foundational for the development of new pharmaceuticals targeting these health issues (Titi et al., 2020).

Coordination Chemistry

- Complex Formation and Sensing Applications : Research on the coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, including pyrazin-2-yl containing compounds, has shown their use in forming luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. This area of study highlights the role of such compounds in developing advanced materials for sensing and catalysis applications (Halcrow, 2005).

Mechanism of Action

properties

IUPAC Name |

6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-4-3-5-13-11(8)15-10-7-12-6-9(2)14-10/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBLIGWHLVBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC2=NC(=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid](/img/structure/B2570874.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2570875.png)

![quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2570878.png)

![7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2570881.png)

![N-[[3-(2-Methoxyethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2570884.png)

![N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide](/img/structure/B2570891.png)

![2-{2-[(2-Sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2570892.png)